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Introduction
Chelidonine is a prominent benzophenanthridine alkaloid derived from the greater celandine

(Chelidonium majus), a plant with a long history in traditional medicine.[1] Modern

pharmacological research has identified chelidonine as a potent bioactive compound with a

range of activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer

properties.[2][3] Its efficacy against various cancer cell lines has spurred significant interest in

its mechanism of action, particularly its ability to modulate cell cycle progression and induce

programmed cell death, or apoptosis. This technical guide provides an in-depth examination of

the molecular pathways through which chelidonine exerts its effects on cell cycle regulation

and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway

visualizations to aid researchers in the field of oncology and drug development.

Chelidonine's Effect on Cell Cycle Regulation
Chelidonine primarily induces cell cycle arrest at the G2/M phase in a variety of cancer cell

lines.[4][5] This disruption of the cell cycle is a key mechanism of its anti-proliferative activity.

The arrest is characterized by the accumulation of cells in the G2 and mitotic phases,

preventing them from completing cell division.

Molecular Mechanisms of G2/M Arrest:
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Chelidonine's ability to halt the cell cycle is linked to its interaction with the microtubule

network. It has been shown to inhibit tubulin polymerization, which is essential for the formation

of the mitotic spindle. This disruption leads to abnormal metaphase morphology and activates

the spindle assembly checkpoint.

Key regulatory proteins are modulated by chelidonine to enforce this G2/M arrest:

Cyclin B1 and Cdk1 (cdc2): The progression through the G2 and M phases is driven by the

Cyclin B1/Cdk1 complex. Studies have shown that chelidonine treatment leads to increased

levels of cyclin B1 and enhanced Cdk1 kinase activity, a hallmark of G2/M arrest.

p53 and p21: In some cancer cell lines, chelidonine upregulates the tumor suppressor

protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase

inhibitor, which contributes to cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of chelidonine on the cell cycle distribution in

human gastric carcinoma SGC-7901 cells.

Treatment
% of Cells in G0/G1
Phase

% of Cells in S
Phase

% of Cells in G2/M
Phase

Control (Untreated) - - 6.87%

10 µmol/l Chelidonine

(24h)
- - 47.30%

10 µmol/l Chelidonine

(48h)
- - 58.55%

10 µmol/l Chelidonine

(72h)
- - 88.12%

(Data adapted from a

study on SGC-7901

cells)
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Caption: Chelidonine-induced G2/M cell cycle arrest pathway.

Chelidonine's Effect on Apoptosis
Chelidonine is a potent inducer of apoptosis in numerous cancer cell lines through multiple

signaling pathways. This programmed cell death is a critical component of its anti-cancer

activity.

Signaling Pathways in Chelidonine-Induced Apoptosis:

p53-GADD45a Pathway: In human pancreatic cancer cells, chelidonine has been shown to

upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).
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GADD45a, in turn, stabilizes and activates p53, leading to the transcription of pro-apoptotic

genes and subsequent activation of the caspase cascade.

Mitochondrial (Intrinsic) Pathway: Chelidonine can trigger the intrinsic apoptosis pathway.

This involves the downregulation of anti-apoptotic proteins like Mcl-1 and is associated with

the activation of caspase-9. The overexpression of anti-apoptotic Bcl-2 has been shown to

partially inhibit chelidonine-induced apoptosis, confirming the involvement of the

mitochondrial pathway.

Caspase Activation: The execution of apoptosis is mediated by a family of cysteine

proteases called caspases. Chelidonine treatment leads to the cleavage and activation of

initiator caspases (like caspase-9) and executioner caspases (like caspase-3). Activated

caspase-3 is responsible for cleaving numerous cellular substrates, leading to the

morphological and biochemical hallmarks of apoptosis.

PI3K/AKT and TLR4/NF-κB Pathways: In melanoma cells, chelidonine has been found to

inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. These pathways are often

constitutively active in cancer and promote cell survival. Their inhibition by chelidonine
contributes to its pro-apoptotic effect.

Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to chelidonine
can lead to the activation of the SAPK/JNK pathway, a component of the MAP kinase

signaling network that is often associated with cellular stress and apoptosis.

Quantitative Data: Cytotoxicity and Apoptosis

The following tables provide a summary of the cytotoxic and pro-apoptotic effects of

chelidonine across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Chelidonine
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Cell Line Cancer Type IC50 (µM) Incubation Time (h)

K562 Leukemia 11.23 -

HepG2 Liver Cancer >40 -

MCF-7 Breast Cancer >40 -

HCT-116 Colon Cancer >40 -

SGC-7901 Gastric Carcinoma 23.13 -

FaDu
Head and Neck

Cancer
1.0 -

HLaC78
Head and Neck

Cancer
1.6 -

(Data compiled from

multiple sources)

Table 2: Apoptosis Induction by Chelidonine

Cell Line Cancer Type Treatment Apoptotic Cells (%)

BxPC-3 Pancreatic Cancer 1 µM for 24h >50%

MIA PaCa-2 Pancreatic Cancer 1 µM for 24h >50%

SGC-7901 Gastric Carcinoma 10 µmol/l for 24h 9.09%

SGC-7901 Gastric Carcinoma 10 µmol/l for 48h 22.28%

SGC-7901 Gastric Carcinoma 10 µmol/l for 72h 29.93%

FaDu
Head and Neck

Cancer
10 µM for 24h 3.2%

(Data compiled from

multiple sources)
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Caption: Chelidonine-induced apoptosis via the p53-GADD45a pathway.
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Caption: Inhibition of pro-survival pathways by chelidonine.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of chelidonine's effects. The

following are standard protocols for key experiments.

1. Cell Culture and Treatment

Cell Lines: Select appropriate cancer cell lines (e.g., MIA PaCa-2, SGC-7901, T98G).

Culture Conditions: Maintain cells in the recommended medium supplemented with 10%

fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere

of 5% CO2.
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Treatment: Prepare a stock solution of chelidonine in dimethyl sulfoxide (DMSO). Treat cells

with various concentrations of chelidonine for the desired time points. Ensure the final

DMSO concentration in the culture medium does not exceed a non-toxic level (typically

<0.1%).

2. Cell Cycle Analysis by Flow Cytometry

Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with phosphate-

buffered saline (PBS).

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to

prevent clumping. Incubate at -20°C for at least 2 hours or overnight.

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend

the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate

in the dark at room temperature for 30 minutes.

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured,

and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using

appropriate software.
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Caption: Experimental workflow for cell cycle analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

Cell Preparation: Harvest 1-5 x 10^5 cells following treatment with chelidonine. Include both

adherent and floating cells.

Washing: Wash the cells once with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

Annexin V-FITC and 5 µL of Propidium Iodide.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

1 hour. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic

cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells

(Annexin V- / PI+).

4. Western Blot Analysis

Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford protein assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for

electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in

Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary

antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, p21, β-

actin) overnight at 4°C.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature. Visualize the protein bands using an

enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion
Chelidonine demonstrates significant anti-cancer potential by targeting two fundamental

cellular processes: cell cycle progression and apoptosis. Its ability to induce G2/M arrest

through microtubule disruption and modulation of key cell cycle regulators effectively halts

cancer cell proliferation. Concurrently, chelidonine activates multiple pro-apoptotic signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathways, including the p53-GADD45a axis and the intrinsic mitochondrial pathway, while

inhibiting critical pro-survival signals like the PI3K/AKT and NF-κB pathways. The

comprehensive data and methodologies presented in this guide offer a solid foundation for

researchers and drug development professionals to further explore chelidonine's therapeutic

applications. Future investigations may focus on its efficacy in combination therapies and its

potential in overcoming drug resistance in various cancer types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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